molecular formula C10H18F2O3 B6152240 2,2-difluoro-3-hydroxydecanoic acid CAS No. 1248776-03-5

2,2-difluoro-3-hydroxydecanoic acid

Cat. No.: B6152240
CAS No.: 1248776-03-5
M. Wt: 224.2
InChI Key:
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Description

2,2-Difluoro-3-hydroxydecanoic acid is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a decanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Difluoro-3-hydroxydecanoic acid can be synthesized through a selective haloform reaction. This method involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with a base under mild conditions. The reaction sequence is marked by the selective cleavage of the COCF3 bond, providing good to excellent yields under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of hexafluoro-2-propanol as the fluorine source. This reagent is cost-effective and facilitates the synthesis of fluorinated compounds, which are valuable in various industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-hydroxydecanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Difluoro-3-hydroxydecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-3-hydroxydecanoic acid involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can mimic hydrogen atoms or hydroxyl groups, allowing it to interact with enzymes and receptors in a unique manner. This interaction can lead to the inhibition of specific enzymes or modulation of metabolic pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-hydroxydecanoic acid is unique due to its specific carbon chain length and the presence of two fluorine atoms, which impart distinct chemical properties and reactivity. These features make it particularly useful in the synthesis of bioactive compounds and in the study of enzyme inhibition and metabolic pathways.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-difluoro-3-hydroxydecanoic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1-bromo-2,2-difluorodecane", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Hydrogen peroxide", "Sodium bicarbonate", "Methanol", "Chloroacetic acid" ], "Reaction": [ "Step 1: 1-bromo-2,2-difluorodecane is reacted with sodium hydroxide in methanol to form 2,2-difluorodecan-1-ol.", "Step 2: 2,2-difluorodecan-1-ol is reduced with sodium borohydride in acetic acid to form 2,2-difluorodecan-1-ol.", "Step 3: 2,2-difluorodecan-1-ol is oxidized with hydrogen peroxide in acetic acid to form 2,2-difluorodecanoic acid.", "Step 4: 2,2-difluorodecanoic acid is reacted with chloroacetic acid in the presence of sodium bicarbonate to form 2,2-difluoro-3-hydroxydecanoic acid." ] }

CAS No.

1248776-03-5

Molecular Formula

C10H18F2O3

Molecular Weight

224.2

Purity

95

Origin of Product

United States

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